(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

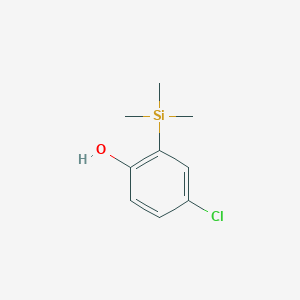

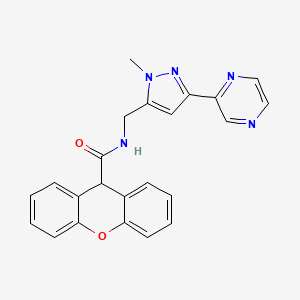

The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule known for its significant potential in various scientific fields. It is a hybrid molecule combining features of piperidine, thiadiazole, and thiazole derivatives, which are notable for their pharmacological activities.

Mécanisme D'action

Target of Action

Compounds containing imidazole and thiazole rings, like our compound, are known to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the imidazole and thiazole rings, as well as the piperidine ring, could contribute to these interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the piperidine ring could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate the symptoms of the disease .

Action Environment

Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its target .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone generally involves the following steps:

Formation of the thiadiazole ring: A common method is the cyclization of thiosemicarbazides with an appropriate acid or isothiocyanate.

Attachment of the thiadiazole moiety to piperidine: This can be achieved through nucleophilic substitution reactions, typically involving thiadiazole chloride and piperidine derivatives.

Formation of the thiazole ring: Cyclization of compounds containing thioamide and α-halo ketone functionalities is a typical route.

Final coupling reaction: The key step is coupling (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone with (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl) in a reaction mediated by suitable reagents like triphenylphosphine and N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

While specific industrial production methods for this compound may vary, large-scale synthesis often involves optimization of the above steps to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiazole and thiadiazole rings can undergo oxidation reactions, often forming sulfoxides or sulfones.

Reduction: These rings can also be reduced to form less complex sulfides or thiols under specific conditions.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenated derivatives (like chloro or bromo compounds) and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The primary products of these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can further be analyzed for their properties and applications.

Applications De Recherche Scientifique

Chemistry

Biology

Its derivatives exhibit significant bioactivity, including antimicrobial, antifungal, and anticancer properties. It is often a subject of study in medicinal chemistry for drug development.

Medicine

Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases, given its capacity to interact with biological targets effectively.

Industry

The compound is valuable in the development of novel materials with specialized functions, such as conducting polymers and advanced coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine derivatives: Known for their central nervous system activities.

Thiadiazole derivatives: Exhibit antimicrobial and anti-inflammatory properties.

Thiazole derivatives: Often found in antifungal and anticancer drugs.

Uniqueness

What sets (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone apart is its unique combination of these moieties, which provides a multifaceted approach to targeting diverse biological pathways. This hybrid structure allows for enhanced bioactivity and specificity in its applications compared to simpler compounds.

There you go! This should give you a comprehensive understanding of the compound and its significance. If there's any part you'd like to dive deeper into or something else you're curious about, just let me know!

Propriétés

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-11-13(25-15(18-11)21-6-2-3-7-21)14(22)20-8-4-12(5-9-20)23-16-19-17-10-24-16/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHZIYASAIXNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2612813.png)

![2-(2-methylpropyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2612817.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride](/img/structure/B2612819.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2612821.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)